1,2,4,5-Tetrabromobenzene

Description

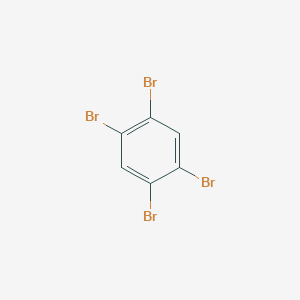

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrabromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKHVNQHBOGZER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060910 | |

| Record name | 1,2,4,5-Tetrabromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-28-2 | |

| Record name | 1,2,4,5-Tetrabromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetrabromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 636-28-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,4,5-tetrabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4,5-Tetrabromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-tetrabromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4,5-TETRABROMOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M25DK66LCZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,4,5-Tetrabromobenzene: Properties, Structure, and Synthetic Utility

This guide provides a comprehensive overview of 1,2,4,5-tetrabromobenzene, a key organobromine compound, for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental chemical and physical properties, explore its molecular structure, and detail its synthesis and diverse applications as a versatile synthetic building block.

Core Molecular Profile and Physicochemical Properties

This compound (C₆H₂Br₄) is a symmetrically substituted aromatic compound, presenting as a white solid or brownish crystalline powder.[1][2] Its molecular structure, characterized by four bromine atoms on a benzene ring, provides a predictable and stable platform for a variety of chemical transformations.[3] This high level of bromination significantly influences its physical and chemical properties.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Br₄ | [4][5] |

| Molar Mass | 393.70 g/mol | [1][4] |

| CAS Number | 636-28-2 | [1][5] |

| Appearance | White solid / Brown crystalline needles | [1][2] |

| Melting Point | 180–182 °C | [1][6] |

| Density | 2.518 - 3.072 g/cm³ | [1][6] |

| Water Solubility | Insoluble (0.04 mg/L) | [6] |

| Solubility in Organic Solvents | Soluble in alcohol, benzene, and ether | [2] |

| Log P (octanol-water) | 5.13 | [6] |

Molecular Structure and Spectroscopic Signature

The symmetrical arrangement of the bromine atoms in this compound results in a simple yet informative spectroscopic profile.

Molecular Structure

The IUPAC name for this compound is this compound.[4] Its structure is depicted below:

Caption: 2D structure of this compound.

Spectroscopic Analysis

-

¹H NMR: Due to the molecule's symmetry, the two protons are chemically equivalent, resulting in a single peak in the ¹H NMR spectrum.[7][8]

-

¹³C NMR: The ¹³C NMR spectrum is also simplified by the molecular symmetry, showing a reduced number of signals corresponding to the different carbon environments.[4][9]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks for a substituted benzene ring.[10][11]

-

Mass Spectrometry: The mass spectrum shows the molecular ion peak and a characteristic isotopic pattern due to the presence of four bromine atoms.[7][10]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the direct bromination of benzene being a common method.

Electrophilic Bromination of Benzene

A well-established method for synthesizing this compound involves the electrophilic bromination of benzene using excess bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃).[1][12] The reaction proceeds through the intermediate 1,4-dibromobenzene.[1][12]

The overall reaction can be visualized as follows:

Caption: Synthesis of this compound via electrophilic bromination.

A laboratory-scale synthesis can be carried out in a solvent like chloroform or tetrachloromethane, yielding the product in high purity.[1][12]

Synthesis from 2,3,5,6-Tetrabromoaniline

An alternative high-yield synthesis involves the diazotization of 2,3,5,6-tetrabromoaniline followed by removal of the diazonium group.[13]

Experimental Protocol:

-

Dissolve 2,3,5,6-tetrabromoaniline in a mixture of concentrated sulfuric acid and water.[13]

-

Cool the mixture to 0°C and add a solution of sodium nitrite in water.[13]

-

Allow the reaction to proceed for 4 hours.[13]

-

Extract the product with dichloromethane.[13]

-

Wash the organic phase with a saturated sodium chloride solution.[13]

-

Dry the combined organic phases over sodium sulfate and concentrate under reduced pressure.[13]

-

Purify the residue by silica gel column chromatography to obtain this compound.[13]

Chemical Reactivity and Synthetic Applications

The bromine atoms on the benzene ring are susceptible to a variety of chemical transformations, making this compound a valuable precursor in organic synthesis.

Precursor for Liquid Crystals and Fluorescent Dyes

Its symmetrical structure makes it an ideal building block for the synthesis of nematic and discotic liquid crystals.[1][14] Furthermore, it is a key starting material for creating fluorescent dyes with tunable emission wavelengths.[1][12] These materials have potential applications in optical brighteners and OLEDs.[1][12]

Generation of Arynes

This compound is a well-known precursor for the generation of dibenzyne, a highly reactive intermediate.[15][16] This is typically achieved by treatment with a strong base like butyllithium. The generated arynes can then be trapped by various dienes in cycloaddition reactions.[17]

Experimental Protocol for Aryne Generation and Trapping:

-

In an inert atmosphere, dissolve this compound and an excess of a trapping agent (e.g., furan) in dry toluene.[17]

-

Cool the solution to -23°C.[17]

-

Add butyllithium in hexanes dropwise over 1 hour.[17]

-

Allow the mixture to warm to room temperature and stir for 3 hours.[17]

-

Quench the reaction with methanol.[17]

-

Work up the reaction mixture by washing with water and brine, followed by drying and solvent removal.[17]

-

Purify the product by recrystallization.[17]

The stepwise nature of the diaryne reactions allows for the synthesis of unsymmetrical adducts.[17]

Caption: Generation of a dibenzyne intermediate and subsequent trapping.

Cross-Coupling and Substitution Reactions

The bromine atoms can participate in various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of new carbon-carbon bonds.[3] This versatility is crucial for the synthesis of complex organic molecules, including pharmaceutical intermediates and advanced polymers.[3]

Other Applications

This compound has also been utilized in the synthesis of:

-

Diethynyltriptycene-linked dipyridyl ligands.[15]

-

Polymers with high carbon dioxide absorption capacity through the crosslinking of benzimidazole-modified polymers.[12]

-

Pentacene and hexacene derivatives via [2+4] cycloadditions.[12]

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H413 (May cause long lasting harmful effects to aquatic life).[1][4][5]

-

Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][5]

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a dust mask (type N95 or equivalent).[5][18]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[1]

It is important to note that this compound is a liver-toxic degradation product of the flame retardant hexabromobenzene and has been detected in human breast milk samples.[1]

Conclusion

This compound is a highly functionalized aromatic compound with significant utility in organic synthesis and materials science. Its symmetrical structure and the reactivity of its four bromine atoms make it a valuable precursor for a wide range of complex molecules, including liquid crystals, fluorescent dyes, and advanced polymers. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

References

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Wikiwand. (n.d.). This compound. Retrieved from [Link]

-

Maximizing Your Synthesis: The Role of High-Purity this compound. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of this compound in Materials Science. Retrieved from [Link]

-

Organic Syntheses. (n.d.). anti- AND syn-1,4,5,8-TETRAHYDROANTHRACENE 1,4:5,8-DIEPOXIDES. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2,4,5-tetrabromo-. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2,4,5-tetrabromo-. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ILO and WHO. (2021). ICSC 0676 - 1,2,4,5-TETRACHLOROBENZENE. Retrieved from [Link]

-

Wikimedia Commons. (2014, April 3). File:this compound 200.svg. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 636-28-2 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C6H2Br4 | CID 12486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2,4,5-四溴苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. parchem.com [parchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound(636-28-2) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Benzene, 1,2,4,5-tetrabromo- [webbook.nist.gov]

- 11. Benzene, 1,2,4,5-tetrabromo- [webbook.nist.gov]

- 12. wikiwand.com [wikiwand.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. This compound, 94% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 16. Buy this compound | 636-28-2 [smolecule.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1,2,4,5-Tetrabromobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2,4,5-tetrabromobenzene, a key chemical intermediate. From its fundamental identifiers and physicochemical properties to detailed synthesis protocols, reaction mechanisms, and significant applications, this document serves as an essential resource for professionals in research and development.

Core Identification and Chemical Profile

This compound is a symmetrically substituted aryl bromide.[1] Its structure, featuring four bromine atoms on a benzene ring, provides a predictable and versatile platform for a variety of chemical reactions.

Chemical Identifiers

Accurate identification is paramount in research and development. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 636-28-2 | [2] |

| PubChem CID | 12486 | [2][3] |

| EC Number | 211-253-3 | [2] |

| UNII | M25DK66LCZ | [2] |

| InChI | InChI=1S/C6H2Br4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | [2] |

| InChIKey | QCKHVNQHBOGZER-UHFFFAOYSA-N | [2] |

| SMILES | C1=C(C(=CC(=C1Br)Br)Br)Br | [2] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, application, and the design of synthetic routes.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Br₄ | [2] |

| Molecular Weight | 393.70 g/mol | [2] |

| Appearance | White to cream or brown crystalline powder, crystals, or needles. | [2] |

| Melting Point | 180-182 °C | [2] |

| Boiling Point | ~278-328 °C (estimates vary) | |

| Density | ~2.518 - 3.072 g/cm³ | [2] |

| Solubility | Insoluble in water. Soluble in alcohol, benzene, and ether. | |

| LogP | 5.1 | [3] |

Synthesis and Mechanism

The primary route for the synthesis of this compound is the direct bromination of benzene. This reaction is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

Reaction Principle: Electrophilic Aromatic Substitution

The delocalized π-electron system of the benzene ring is susceptible to attack by strong electrophiles. In the case of bromination, molecular bromine (Br₂) is not sufficiently electrophilic to react directly with benzene. Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), is required.

The catalyst polarizes the Br-Br bond, creating a highly electrophilic bromine species that can attack the benzene ring. The reaction proceeds through a two-step mechanism:

-

Formation of the Arenium Ion: The electrophile attacks the π-system of the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is the rate-determining step of the reaction.

-

Deprotonation: A weak base, typically [FeBr₄]⁻, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and regenerating the catalyst.

Due to the deactivating, ortho-, para- directing nature of the bromine substituents, the reaction proceeds sequentially, with 1,4-dibromobenzene being a key intermediate before further bromination to the 1,2,4,5-tetrabromo product.[2]

Caption: Mechanism of Electrophilic Aromatic Bromination.

Experimental Protocol: Laboratory Scale Synthesis

The synthesis of this compound can be carried out in a laboratory setting using benzene and an excess of bromine with a catalyst.[2] A general procedure is outlined below. Another documented method involves the diazotization of 2,3,5,6-tetrabromoaniline.[1]

Materials:

-

2,3,5,6-tetrabromoaniline

-

Concentrated sulfuric acid

-

Sodium nitrite

-

Dichloromethane

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a 250 mL two-neck flask, add 2,3,5,6-tetrabromoaniline (4.09 g, 10.0 mmol) and 5.4 mL of concentrated sulfuric acid dissolved in 30 mL of water.[1]

-

Stir the mixture for 12 hours.[1]

-

Cool the reaction mixture to 0°C in an ice bath.[1]

-

Slowly add a solution of sodium nitrite (1.5 g, 22.0 mmol) in 10 mL of water and continue the reaction for 4 hours at 0°C.[1]

-

Extract the product with dichloromethane (3 x 300 mL).[1]

-

Wash the combined organic phases with 80 mL of saturated sodium chloride solution.[1]

-

Back-extract the aqueous phase with dichloromethane (3 x 50 mL).[1]

-

Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (50:1) as the eluent to yield the final product.[1]

Key Applications in Materials Science and Organic Synthesis

The symmetrical and highly functionalized structure of this compound makes it a valuable building block in several advanced applications.

Precursor for Liquid Crystals

Due to its rigid, symmetric core, this compound serves as a precursor for the synthesis of nematic and columnar (discotic) liquid crystals.[2] These materials have applications in display technologies and optical devices. The bromine atoms provide reactive sites for cross-coupling reactions, allowing for the construction of larger, more complex mesogenic structures.

Synthesis of Fluorescent Dyes

This compound is a starting material for the synthesis of various fluorescent dyes.[2] The ability to substitute the four bromine atoms allows for the creation of extended π-conjugated systems, which are essential for fluorescence. For example, it is used to produce benzobis(imidazolium) (BBI) salts, which are versatile fluorescent dyes with tunable emission wavelengths.[2] These dyes have potential applications as optical brighteners, in OLED materials, and as fluorescent labels for biological imaging.[2]

Caption: Major applications of this compound.

Starting Material for Arynes

This compound can be used to generate a 1,4-monoaryne in-situ through bromine abstraction with a strong base like n-butyllithium.[2] The resulting highly reactive aryne can then be trapped with various dienes, such as furan, in [4+2] cycloaddition reactions to form complex polycyclic structures.[2][4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Identification

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | H413 | May cause long lasting harmful effects to aquatic life |

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[5] Ensure that eyewash stations and safety showers are readily accessible.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. A NIOSH/MSHA-approved respirator should be used if exposure limits are exceeded or if irritation occurs.[5]

-

Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from strong oxidizing agents.[5]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[5] This material may be classified as hazardous waste.[6]

Spectroscopic Analysis

Spectroscopic data is essential for the identification and characterization of this compound.

¹H NMR Spectroscopy

Due to the symmetry of the molecule, the ¹H NMR spectrum of this compound is very simple, showing a single peak for the two equivalent aromatic protons.[7][8] The chemical shift of this singlet will be in the aromatic region, typically downfield due to the deshielding effect of the bromine atoms.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show two signals, corresponding to the two types of carbon atoms in the molecule: the two proton-bearing carbons and the four bromine-bearing carbons. The carbons attached to the electronegative bromine atoms will be shifted downfield.

FTIR Spectroscopy

The FTIR spectrum will exhibit characteristic peaks for a substituted benzene ring. Key absorptions include C-H stretching of the aromatic protons and C=C stretching within the aromatic ring. The C-Br stretching vibrations will be observed in the fingerprint region at lower wavenumbers.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for a compound containing four bromine atoms, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion peak will be the most prominent feature, and fragmentation may involve the loss of bromine atoms or HBr.[9]

Conclusion

This compound is a fundamentally important chemical with a well-defined profile of properties, established synthetic routes, and significant applications in materials science and organic synthesis. Its symmetrical structure and reactivity make it a valuable precursor for liquid crystals, fluorescent dyes, and complex polycyclic systems. A thorough understanding of its chemical characteristics, synthesis, and safe handling procedures is essential for its effective use in research and development.

References

-

Wikipedia. This compound. [Link]

-

ChemSafetyPro. List of GHS Hazard and Precautionary Statements. [Link]

-

Organic Syntheses. anti- AND syn-1,4,5,8-TETRAHYDROANTHRACENE 1,4:5,8-DIEPOXIDES. [Link]

-

MSDS Europe. Hazard statements. [Link]

-

CPAChem. Safety data sheet - 1,2,4,5-tetrachlorobenzene. [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis, optical and electrochemical properties of (D–π)2-type and (D–π)2Ph-type fluorescent dyes. [Link]

-

NIST. Benzene, 1,2,4,5-tetrabromo- Mass Spectrum. [Link]

-

NIST. Benzene, 1,2,4,5-tetrabromo- Data. [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

INCHEM. ICSC 0676 - 1,2,4,5-TETRACHLOROBENZENE. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. Synthesis routes of fluorescent dyes. [Link]

-

TutorChase. Fragmentation Patterns in Mass Spectrometry. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Scribd. 13C NMR Interpretation. [Link]

-

Royal Society of Chemistry. Synthesis of fluorescent probes. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Puget Sound. 13C-NMR. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

SpectraBase. This compound. [Link]

-

SpectraBase. This compound - Optional[FTIR] - Spectrum. [Link]

-

ResearchGate. Synthesis and fluorescence properties of 1, 2, 4, 5-tetrasubstituted benzene. [Link]

-

SpectraBase. This compound - Optional[1H NMR] - Chemical Shifts. [Link]

-

NJ.gov. Common Name: 1,2,4,5-TETRACHLORO- BENZENE HAZARD SUMMARY. [Link]

-

University of Helsinki. Syntheses and applications of 3-bromo-1,2,4,5-tetrazines as novel tools for chemical biology. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

AZoM. How to Interpret FTIR Results: A Beginner's Guide. [Link]

-

Nipissing University. Hazardous Materials Disposal Guide. [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

PubChem. This compound. [Link]

-

University of Maryland. FTIR Spectrum. [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H2Br4 | CID 12486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. fishersci.com [fishersci.com]

- 6. nj.gov [nj.gov]

- 7. This compound(636-28-2) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Benzene, 1,2,4,5-tetrabromo- [webbook.nist.gov]

An In-Depth Technical Guide to the Synthesis of 1,2,4,5-Tetrabromobenzene from Benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2,4,5-tetrabromobenzene from benzene, a process of significant interest to researchers in materials science, organic synthesis, and drug development. This compound serves as a crucial precursor for a variety of advanced materials, including flame retardants, liquid crystals, and fluorescent dyes.[1] This document offers a detailed exploration of the underlying electrophilic aromatic substitution mechanism, a step-by-step experimental protocol, in-depth safety procedures, and methods for the characterization of the final product. Furthermore, a troubleshooting guide is included to address common challenges encountered during the synthesis, ensuring a robust and reproducible methodology for laboratory applications.

Introduction and Significance

This compound is a symmetrically substituted aryl bromide with the chemical formula C₆H₂Br₄.[1] Its unique structure makes it a valuable building block in the synthesis of complex organic molecules. Historically, the synthesis was first reported in 1865, involving the reaction of benzene with excess bromine in a sealed tube at high temperatures.[1] Modern methods, however, employ a milder and more efficient approach utilizing a Lewis acid catalyst, which significantly improves the yield and purity of the final product.[1] The high degree of bromination and the specific isomeric form of this compound make it a versatile intermediate for introducing aromatic moieties into larger molecular frameworks through cross-coupling and substitution reactions.

The Underlying Chemistry: Electrophilic Aromatic Substitution

The synthesis of this compound from benzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. Due to the high stability of the aromatic ring, benzene does not readily react with bromine. A catalyst is required to generate a more potent electrophile.

The Role of the Lewis Acid Catalyst

A Lewis acid, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), is essential for this reaction.[2] The catalyst polarizes the bromine molecule (Br₂), creating a highly electrophilic bromine species (often represented as Br⁺) that can overcome the aromatic stability of the benzene ring.[2] FeBr₃ is often generated in situ from the reaction of iron filings with bromine.

The activation of bromine by the Lewis acid can be represented as follows: Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻

The Stepwise Bromination of Benzene

The reaction proceeds in a stepwise manner, with each subsequent bromination being influenced by the directing effects of the bromine atoms already present on the ring.

-

Formation of Bromobenzene: The electrophilic bromine attacks the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A proton is then abstracted from the ring, restoring aromaticity and yielding bromobenzene.

-

Formation of Dibromobenzene: Bromine is an ortho-, para-directing, yet deactivating group.[3] This means that while the rate of the second bromination is slower than the first, the incoming electrophile will be directed to the positions ortho and para to the first bromine atom. The major product of this step is 1,4-dibromobenzene due to steric hindrance at the ortho positions.

-

Formation of Tribromobenzene: With two bromine atoms on the ring in a para relationship, the next bromination is directed to the positions ortho to each bromine. This leads to the formation of 1,2,4-tribromobenzene.

-

Formation of this compound: The final bromination occurs at the remaining vacant position on the ring, which is ortho to two of the existing bromine atoms and para to the third, yielding the highly symmetrical this compound.

The overall reaction can be summarized as: C₆H₆ + 4Br₂ --(FeBr₃)--> C₆H₂Br₄ + 4HBr

Visualizing the Reaction Mechanism

Caption: The mechanism of electrophilic bromination of benzene.

Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Benzene | 78.11 | 10 mL (8.79 g) | 0.113 | Carcinogen, handle with extreme care. |

| Bromine | 159.81 | 24 mL (74.4 g) | 0.466 | Highly corrosive and toxic. |

| Iron Filings | 55.85 | ~0.5 g | - | Catalyst precursor. |

| Dichloromethane | 84.93 | ~100 mL | - | For extraction. |

| 10% Sodium Hydroxide Solution | 40.00 | As needed | - | For washing. |

| Saturated Sodium Chloride Solution | - | ~50 mL | - | For washing. |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | For drying. |

| Ethanol | 46.07 | As needed | - | For recrystallization. |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add benzene (10 mL) and iron filings (~0.5 g).

-

Initiation: From the dropping funnel, add a small amount of bromine (~2 mL) to the flask. The reaction should initiate, as evidenced by the evolution of hydrogen bromide gas (use a wet pH paper to test for acidity at the top of the condenser). The solution will also turn reddish-brown.

-

Addition of Bromine: Once the reaction has started, add the remaining bromine dropwise from the funnel over a period of 30-45 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath.

-

Reaction Completion: After the addition of bromine is complete, gently heat the reaction mixture to reflux for 2-3 hours to ensure the reaction goes to completion. The color of the solution should become darker.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing ~100 mL of dichloromethane.

-

Wash the organic layer successively with water (2 x 50 mL), 10% sodium hydroxide solution (to remove unreacted bromine and HBr), and finally with saturated sodium chloride solution (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation and Purification:

-

Filter the dried organic solution to remove the magnesium sulfate.

-

Remove the dichloromethane using a rotary evaporator. A solid crude product will remain.

-

Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[4]

-

Collect the white, needle-like crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the purified crystals in a desiccator.

-

Visualizing the Experimental Workflow

Caption: A flowchart of the experimental workflow for the synthesis.

Safety Precautions

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

-

Benzene: Benzene is a known carcinogen and is highly flammable.[5][6][7][8] All handling of benzene must be conducted in a certified chemical fume hood.[5][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[5][7][8]

-

Bromine: Bromine is highly corrosive, toxic upon inhalation, and can cause severe skin burns.[9] Handle bromine in a fume hood and wear heavy-duty gloves.[9] Have a solution of sodium thiosulfate ready to neutralize any spills.

-

Hydrogen Bromide: The reaction evolves hydrogen bromide gas, which is corrosive and a respiratory irritant. Ensure the reaction is performed in a fume hood and consider using a gas trap.

-

Exothermic Reaction: The bromination of benzene is an exothermic reaction. Control the rate of bromine addition carefully and have a cooling bath readily available to prevent the reaction from becoming uncontrollable.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 180-182 °C[1][10] |

| ¹H NMR (CDCl₃) | δ ~7.8 ppm (s, 2H) |

| ¹³C NMR (CDCl₃) | δ ~136 ppm (Ar-H), ~124 ppm (Ar-Br) |

| FTIR (KBr, cm⁻¹) | ~3050 (Ar C-H stretch), ~1440 (Ar C=C stretch), ~880 (C-H out-of-plane bend), ~680 (C-Br stretch) |

| Mass Spec (EI) | m/z ~394 (M⁺) with characteristic isotopic pattern for four bromine atoms |

Troubleshooting Guide

| Problem | Possible Cause(s) | Solution(s) |

| Reaction fails to initiate. | Inactive catalyst (oxidized iron filings). | Use fresh, fine iron filings. Gently warm the reaction mixture to initiate the reaction. |

| Low Yield. | Incomplete reaction; loss of product during work-up or recrystallization. | Ensure sufficient reflux time. Be careful during extractions. Use a minimal amount of hot solvent for recrystallization and cool thoroughly. |

| Formation of a dark, oily product. | Presence of impurities; incomplete removal of bromine. | Ensure thorough washing with sodium hydroxide solution during work-up. Use activated charcoal during recrystallization if the product is highly colored. |

| Product is a mixture of brominated benzenes. | Insufficient bromine or reaction time. | Use a slight excess of bromine and ensure the reaction is refluxed for the recommended time to drive the reaction to completion. |

Conclusion

The synthesis of this compound from benzene via electrophilic aromatic substitution is a robust and well-established laboratory procedure. By understanding the underlying reaction mechanism, adhering to a detailed experimental protocol, and prioritizing safety, researchers can reliably produce this valuable chemical intermediate. Proper characterization is essential to confirm the identity and purity of the final product, ensuring its suitability for subsequent applications in the development of novel materials and pharmaceuticals.

References

-

This compound. In Wikipedia. Retrieved from [Link]

-

Shahlai, K., Acquaah, S. O., & Hart, H. (n.d.). anti- AND syn-1,4,5,8-TETRAHYDROANTHRACENE 1,4:5,8-DIEPOXIDES. Organic Syntheses Procedure. Retrieved from [Link]

-

Reeve, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Retrieved from [Link]

-

16.10: Synthesis of Polysubstituted Benzenes. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]

-

Recrystallization. University of Colorado Boulder. Retrieved from [Link]

-

16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

-

2-PHENYLBUTYRONITRILE. Organic Syntheses Procedure. Retrieved from [Link]

-

Recrystallization and Crystallization. University of California, Irvine. Retrieved from [Link]

-

In bromotoluene, my prof says bromine would control the directing effect for electrophilic substitution reactions. My textbook says it would be the methyl group. I will follow my prof's instructions on tests, but which is actually correct? (2023, February 26). Reddit. Retrieved from [Link]

-

Experiment: Recrystallization – Part II: Purification of Solids. Science Learning Center. Retrieved from [Link]

-

Benzene – Lab-Specific Standard Operating Procedure. Carleton University. Retrieved from [Link]

-

The role of halogens in electrophilic aromatic substitution. (2014, September 25). Chemistry Stack Exchange. Retrieved from [Link]

-

Bromination of Benzenes (A-Level). ChemistryStudent. Retrieved from [Link]

-

4.1.9: Synthesis of Polysubstituted Benzenes. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

-

Standard Operating Procedure_Bromine.docx. University of California, Santa Barbara. Retrieved from [Link]

-

Planning An Aromatic Synthesis: Putting Reactions In The Right Order. (2018, October 15). Master Organic Chemistry. Retrieved from [Link]

-

7.5: Directing Effects. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]

-

How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from [Link]

-

Chapter 8 Solutions to Problems - Benzene and Aromaticity. North Carolina State University Libraries. Retrieved from [Link]

-

Purification of Solids by Recrystallization. MIT OpenCourseWare. Retrieved from [Link]

-

Synthesis of poly-substituted benzenes. (2013, March 27). YouTube. Retrieved from [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022, April 20). YouTube. Retrieved from [Link]

-

1H NMR Chemical Shift Values Table. Chemistry Steps. Retrieved from [Link]

-

Benzene Safety and Handling SOP. Scribd. Retrieved from [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

- Preparation of 1 2 4 5-tetrafluorobenzene. Google Patents.

-

Benzene. Purdue University. Retrieved from [Link]

-

Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018, April 18). Master Organic Chemistry. Retrieved from [Link]

-

benzene-sop-r2.docx. Environmental Health & Safety. Retrieved from [Link]

-

Synthesis Practice and MORE Benzene Rxn Practice (Worksheet Solutions Walkthrough). (2021, August 31). YouTube. Retrieved from [Link]

-

1,2,4,5-Benzenetetracarboxylic acid, tetramethyl ester. NIST WebBook. Retrieved from [Link]

-

This compound. SIELC Technologies. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Retrieved from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. NPTEL. Retrieved from [Link]

-

FTIR SPECTROSCOPY REFERENCE GUIDE. Agilent. Retrieved from [Link]

-

15.5a The Chemical Shift in C 13 and Proton NMR. (2018, September 20). YouTube. Retrieved from [Link]

-

1H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

13C NMR Chemical Shifts Guide. Scribd. Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. carleton.ca [carleton.ca]

- 6. scribd.com [scribd.com]

- 7. purdue.edu [purdue.edu]

- 8. ehs.unm.edu [ehs.unm.edu]

- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 10. 1,2,4,5-四溴苯 97% | Sigma-Aldrich [sigmaaldrich.com]

Physical properties of 1,2,4,5-tetrabromobenzene (melting point, solubility)

A Technical Guide to the Physical Properties of 1,2,4,5-Tetrabromobenzene

This guide provides a detailed examination of the critical physical properties of this compound (CAS No. 636-28-2), focusing on its melting point and solubility. As a key synthetic intermediate and a metabolite of the flame retardant hexabromobenzene, a thorough understanding of these characteristics is paramount for its application in research and development.[1][2] This document moves beyond simple data presentation to offer insights into the causality behind experimental choices and to describe self-validating protocols for property verification.

Section 1: Melting Point Analysis

The melting point of a crystalline solid is a fundamental thermochemical property that provides significant insights into its identity and purity. It is the temperature at which the material transitions from a solid to a liquid phase. For a pure, crystalline compound, this transition occurs over a narrow, well-defined temperature range, typically 0.5-1.0°C. The presence of even small amounts of miscible impurities can cause a depression of the melting point and a broadening of the melting range, a phenomenon that serves as a primary indicator of sample purity.[3]

Reported Melting Point of this compound

Multiple authoritative sources have characterized the melting point of this compound. The compiled data, presented below, shows a high degree of consistency, reinforcing the reliability of this physical constant for identification purposes.

| Property | Reported Value (°C) | Source(s) |

| Melting Point | 180 - 182 | Guidechem[4], Parchem[5], ChemicalBook[6], Sigma-Aldrich[7], Chemsrc[8] |

| Melting Point | 181 | Stenutz[9] |

Experimental Protocol for Melting Point Determination

This protocol describes a robust method for verifying the melting point of a this compound sample using a modern digital melting point apparatus (e.g., a Mel-Temp). The core principle is the slow, controlled heating of a finely powdered sample to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate measurement.[10]

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry. If necessary, dry under vacuum.

-

Place a small amount of the compound on a clean, dry watch glass and crush it into a fine powder using a spatula.[11]

-

Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount enters the tube.

-

Tap the sealed end of the tube gently on a hard surface, or drop it down a long glass tube, to tightly pack the powder into a column approximately 2-3 mm high.[3][12] Proper packing is crucial to ensure uniform heat transfer.

-

-

Apparatus Setup and Measurement:

-

Insert the prepared capillary tube into the heating block of the melting point apparatus.[12]

-

Rapid Determination (Optional but Recommended): Set a fast heating ramp (e.g., 10-20°C per minute) to quickly find an approximate melting range. This saves time and establishes the temperature vicinity for the precise measurement.[3]

-

Allow the apparatus to cool to at least 15-20°C below the approximate melting point.

-

Precise Determination: Set a slow heating rate of 1-2°C per minute.[12] A slow ramp is critical for accuracy, as rapid heating can cause the sample temperature to lag behind the thermometer reading, resulting in an erroneously high and broad melting range.[10][12]

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Continue heating at the slow rate and record the temperature (T2) at which the last solid crystal melts.[11]

-

The melting range is reported as T1 - T2.

-

-

Trustworthiness & Validation:

-

Purity Assessment: A sharp melting range (≤ 1°C) is indicative of a high-purity sample.[10] A broad range suggests the presence of impurities.

-

Mixed Melting Point Test: To definitively confirm the identity of the sample, mix it in a roughly 50:50 ratio with an authentic, certified standard of this compound.[12] If the sample is identical to the standard, the melting point of the mixture will be sharp and unchanged. If it is a different compound, the standard will act as an impurity, causing a significant depression and broadening of the melting range.[3]

-

Section 2: Solubility Profile

Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is dictated by its molecular structure: a nonpolar aromatic ring substituted with four bromine atoms. This highly symmetric, nonpolar nature is the primary determinant of its solubility characteristics, following the principle of "like dissolves like."

Reported Solubility of this compound

The compound's nonpolar character results in very low solubility in polar solvents like water and higher solubility in nonpolar organic solvents.

| Solvent | Solubility | Reported Value | Source(s) |

| Water | Insoluble | - | Parchem[5], Thermo Scientific Acros[13] |

| Very Low | 0.04 mg/L | Parchem[5] | |

| Very Low | Log10(S, mol/L) = -6.98 | Cheméo[14] | |

| Alcohol | Soluble | - | ChemicalBook[6] |

| Benzene | Soluble | - | ChemicalBook[6] |

| Ether | Soluble | - | ChemicalBook[6] |

The extremely low water solubility has environmental implications, as it suggests the compound is not likely to be mobile in aqueous systems.[15]

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a standardized method for assessing the qualitative solubility of this compound in various solvents at room temperature. Consistency in the amounts of solute and solvent is key to generating comparable results.

Methodology:

-

Preparation:

-

Label a series of small, clean, and dry test tubes, one for each solvent to be tested (e.g., Water, Ethanol, Toluene, Diethyl Ether).

-

Place approximately 25 mg of this compound into each test tube.[16]

-

-

Solvent Addition and Observation:

-

Add the first solvent (e.g., water) to the corresponding test tube in small portions, up to a total volume of 0.75 mL.[16]

-

After each addition, cap and shake the test tube vigorously for 10-20 seconds.[16]

-

Visually inspect the solution against a contrasting background. A compound is considered "soluble" if it forms a clear solution with no visible solid particles.[17] Cloudiness or the presence of precipitate indicates insolubility or partial solubility.

-

Record the observation.

-

-

Systematic Testing:

-

Repeat step 2 for each of the selected solvents.

-

The hierarchy of solvents can be designed to probe different intermolecular forces, starting with a highly polar solvent like water and moving to solvents of decreasing polarity.

-

Causality Behind Expected Results:

-

Water (High Polarity): The strong hydrogen bonding network of water cannot be overcome by the weak van der Waals forces offered by the nonpolar this compound molecule, leading to insolubility.

-

Benzene/Toluene (Nonpolar Aromatic): The solute and solvent molecules are both nonpolar and can interact favorably through van der Waals forces (specifically, London dispersion forces), leading to solubility.

-

Ether/Alcohol (Intermediate Polarity): While these solvents have polar functional groups, their hydrocarbon portions are large enough to interact favorably with the nonpolar solute, typically resulting in solubility.[6]

Section 3: Integrated Workflow for Compound Verification

The following diagram illustrates the logical workflow for the identification and purity assessment of a sample purported to be this compound, integrating the protocols described above.

Caption: Workflow for the verification of this compound identity and purity.

References

-

Melting point determination. University of Calgary. [Link]

-

This compound. Stenutz. [Link]

-

How To Determine Melting Point Of Organic Compounds?. Chemistry For Everyone via YouTube. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

This compound | C6H2Br4 | CID 12486. PubChem. [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

-

Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Defense Technical Information Center. [Link]

-

Class 11 Chemistry Determination Of Melting Point Experiment. Vedantu. [Link]

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

solubility experimental methods.pptx. Slideshare. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

-

This compound. Chemsrc. [Link]

-

This compound. Wikipedia. [Link]

-

Chemical Properties of Benzene, 1,2,4,5-tetrabromo- (CAS 636-28-2). Cheméo. [Link]

Sources

- 1. This compound | C6H2Br4 | CID 12486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. Page loading... [wap.guidechem.com]

- 5. parchem.com [parchem.com]

- 6. This compound CAS#: 636-28-2 [m.chemicalbook.com]

- 7. 1,2,4,5-四溴苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | CAS#:636-28-2 | Chemsrc [chemsrc.com]

- 9. This compound [stenutz.eu]

- 10. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 11. byjus.com [byjus.com]

- 12. m.youtube.com [m.youtube.com]

- 13. fishersci.fi [fishersci.fi]

- 14. Benzene, 1,2,4,5-tetrabromo- (CAS 636-28-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. fishersci.com [fishersci.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Spectroscopic data of 1,2,4,5-tetrabromobenzene (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2,4,5-Tetrabromobenzene

This guide provides a comprehensive analysis of the spectroscopic data for this compound (TBB), a key compound in materials science and a significant metabolite of hexabromobenzene flame retardants.[1] As drug development professionals and researchers, understanding the precise spectroscopic fingerprint of such molecules is paramount for unambiguous identification, purity assessment, and structural elucidation. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounding the interpretation in the fundamental principles of molecular structure and symmetry.

Molecular Structure and Symmetry: The Key to Spectral Simplicity

This compound (CAS 636-28-2) is a highly symmetrical molecule with the chemical formula C₆H₂Br₄.[2] Its planar aromatic ring with four bromine substituents gives it D₂h point group symmetry. This high degree of symmetry is the primary determinant of its relatively simple spectroscopic signatures, particularly in NMR. The two protons are chemically and magnetically equivalent, as are the two protonated carbons. Likewise, the four bromine-substituted carbons are equivalent to each other. Understanding this equivalence is the foundational insight for interpreting the spectra that follow.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For TBB, its symmetry results in remarkably clean and simple spectra.

¹H NMR Spectroscopy

-

Expertise & Experience: Due to the molecule's symmetry, the two protons at positions 3 and 6 are chemically equivalent. Therefore, the ¹H NMR spectrum is predicted to show a single sharp signal (a singlet), as there are no adjacent protons to cause spin-spin splitting. The strong electron-withdrawing effect of the four bromine atoms deshields the remaining protons, shifting this signal downfield compared to benzene (7.34 ppm).

-

Data Interpretation: The ¹H NMR spectrum of this compound exhibits a single peak, confirming the structural symmetry.[3][4]

| Parameter | Value | Solvent |

| Chemical Shift (δ) | ~7.7 ppm | CDCl₃ |

| Multiplicity | Singlet (s) | CDCl₃ |

| Integration | 2H | CDCl₃ |

-

Trustworthiness (Self-Validating Protocol):

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for non-polar to moderately polar analytes, offering good solubility and a clean spectral window.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: A standard pulse sequence is sufficient. Due to the simple spectrum, only a few scans (e.g., 8-16) are typically required to achieve an excellent signal-to-noise ratio.

-

Validation: The presence of a single sharp singlet integrating to two protons, alongside the solvent and TMS peaks, validates the sample's identity and high purity.

-

¹³C NMR Spectroscopy

-

Expertise & Experience: The D₂h symmetry also simplifies the ¹³C NMR spectrum. We expect only two signals: one for the two equivalent protonated carbons (C3 and C6) and another for the four equivalent brominated carbons (C1, C2, C4, and C5). The carbons directly bonded to the highly electronegative bromine atoms will be significantly deshielded and thus appear further downfield.

-

Data Interpretation: The proton-decoupled ¹³C NMR spectrum confirms the presence of two distinct carbon environments.[6][7]

| Parameter | Value | Assignment | Solvent |

| Chemical Shift (δ) | ~136 ppm | C-H | CDCl₃ |

| Chemical Shift (δ) | ~124 ppm | C-Br | CDCl₃ |

-

Trustworthiness (Self-Validating Protocol):

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire on a broadband-equipped NMR spectrometer.

-

Acquisition: A standard proton-decoupled pulse sequence is used. As ¹³C has a low natural abundance and can have long relaxation times (especially for quaternary carbons like C-Br), a greater number of scans and a sufficient relaxation delay (e.g., 2-5 seconds) are necessary for quantitative accuracy.

-

Validation: The observation of exactly two sharp singlets in the aromatic region is a strong confirmation of the 1,2,4,5-substitution pattern. The relative intensity of the C-Br signal may be lower than the C-H signal due to longer relaxation times, which is a known phenomenon for quaternary carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint based on its functional groups and overall structure.

-

Expertise & Experience: For this compound, the key diagnostic peaks arise from the vibrations of the benzene ring and its substituents. We anticipate observing:

-

Aromatic C-H Stretch: A weak to medium band just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: A series of bands in the 1600-1400 cm⁻¹ region.

-

C-H Out-of-Plane Bending: A strong band in the 900-850 cm⁻¹ region, which is highly characteristic of two adjacent hydrogens on a benzene ring (a "lone" hydrogen, in this case, twice over).

-

C-Br Stretch: Strong absorptions in the fingerprint region, typically below 1000 cm⁻¹.

-

-

Data Interpretation: The IR spectrum provides clear evidence for the substituted aromatic system.[2][8][9]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3080 cm⁻¹ | Weak-Medium | Aromatic C-H Stretch |

| ~1435 cm⁻¹ | Strong | Aromatic C=C Ring Stretch |

| ~1330 cm⁻¹ | Strong | Aromatic C=C Ring Stretch |

| ~870 cm⁻¹ | Strong | C-H Out-of-Plane Bending (lone Ar-H) |

| Below 1000 cm⁻¹ | Strong | C-Br Stretch |

-

Trustworthiness (Self-Validating Protocol):

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure. This is a rapid and reliable method requiring minimal sample preparation.

-

Sample Preparation (KBr Pellet): Alternatively, grind a small amount of sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press. This method often yields higher resolution spectra.

-

Acquisition: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Validation: The presence of the characteristic C-H out-of-plane bend around 870 cm⁻¹ is a strong indicator of the 1,2,4,5-substitution pattern.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For halogenated compounds, MS is particularly powerful due to the distinct isotopic patterns of halogens.

-

Expertise & Experience: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. A molecule containing four bromine atoms will therefore exhibit a highly characteristic molecular ion cluster (M⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺, [M+8]⁺). The relative intensities of these peaks follow a binomial distribution (approximately 1:4:6:4:1), providing definitive proof of the presence of four bromine atoms. The nominal molecular weight is 394 g/mol .[2][10]

-

Data Interpretation: The electron ionization (EI) mass spectrum shows a clear molecular ion cluster and logical fragmentation.[10][11]

| m/z (Mass/Charge) | Relative Intensity | Assignment |

| 390, 392, 394, 396, 398 | ~1:4:6:4:1 | Molecular Ion Cluster [C₆H₂Br₄]⁺˙ |

| 311, 313, 315, 317 | Variable | Fragment Ion [M-Br]⁺ |

| 232, 234, 236 | Variable | Fragment Ion [M-2Br]⁺˙ |

| 153, 155 | Variable | Fragment Ion [M-3Br]⁺ |

| 74, 76 | Variable | Fragment Ion [C₆H₂]⁺˙ and [M-4Br]⁺˙ respectively |

graph "Fragmentation_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", fontcolor="#202124"];M [label="[C₆H₂Br₄]⁺˙\nm/z = 390-398"]; M_Br [label="[C₆H₂Br₃]⁺\nm/z = 311-317"]; M_2Br [label="[C₆H₂Br₂]⁺˙\nm/z = 232-236"]; M_3Br [label="[C₆H₂Br]⁺\nm/z = 153-155"]; M_4Br [label="[C₆H₂]⁺˙\nm/z = 74"];

M -> M_Br [label="- Br•"]; M_Br -> M_2Br [label="- Br•"]; M_2Br -> M_3Br [label="- Br•"]; M_3Br -> M_4Br [label="- Br•"]; }

Caption: Primary fragmentation pathway for this compound in EI-MS.

-

Trustworthiness (Self-Validating Protocol):

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Introduction: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane) and inject it into the GC. The GC will separate the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: Use a standard EI energy of 70 eV.

-

Analysis: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-500).

-

Validation: The observation of the correct molecular weight and the characteristic 1:4:6:4:1 isotopic cluster for the molecular ion provides extremely high confidence in the compound's identity and elemental formula.

-

Summary and Conclusion

The spectroscopic analysis of this compound provides a textbook example of how molecular symmetry simplifies complex data. Each technique provides a piece of the puzzle, and together they create a self-validating system for structural confirmation.

| Technique | Key Feature | Interpretation |

| ¹H NMR | Single peak (singlet) at ~7.7 ppm | Two equivalent aromatic protons |

| ¹³C NMR | Two peaks at ~136 ppm and ~124 ppm | Two C-H and four C-Br equivalent carbons |

| IR | Strong absorption at ~870 cm⁻¹ | Characteristic C-H bend for the substitution pattern |

| MS (EI) | Molecular ion cluster (m/z 390-398) with a ~1:4:6:4:1 intensity pattern | Definitive evidence of four bromine atoms |

This comprehensive spectroscopic profile serves as a reliable reference for researchers in materials science, environmental analysis, and drug development, ensuring the accurate identification and characterization of this compound.

References

-

This compound(636-28-2) 1H NMR spectrum. ChemicalBook. .

-

This compound (Cas 636-28-2). Parchem. .

-

This compound. PubChem, National Center for Biotechnology Information. .

-

This compound. Wikipedia. .

-

This compound 97%. Sigma-Aldrich. .

-

This compound Spectra. SpectraBase. .

-

This compound | 636-28-2. ChemicalBook. .

-

This compound(636-28-2) 13C NMR spectrum. ChemicalBook. .

-

This compound(636-28-2) IR3 spectrum. ChemicalBook. .

-

This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. .

-

Persistent High-Spin Polycarbene. Journal of the American Chemical Society. .

-

Benzene, 1,2,4,5-tetrabromo-. NIST WebBook, SRD 69. .

-

This compound - Optional[1H NMR] - Chemical Shifts. SpectraBase. .

-

Gas phase ion energetics data for Benzene, 1,2,4,5-tetrabromo-. NIST WebBook, SRD 69. .

-

This compound - Optional[FTIR] - Spectrum. SpectraBase. .

-

1,2,3,5-Tetrabromobenzene. PubChem, National Center for Biotechnology Information. .

-

IR Spectrum for Benzene, 1,2,4,5-tetrabromo-. NIST WebBook, SRD 69. .

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H2Br4 | CID 12486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(636-28-2) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(636-28-2) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Benzene, 1,2,4,5-tetrabromo- [webbook.nist.gov]

- 10. Benzene, 1,2,4,5-tetrabromo- [webbook.nist.gov]

- 11. Benzene, 1,2,4,5-tetrabromo- [webbook.nist.gov]

Crystal structure of 1,2,4,5-tetrabromobenzene

An In-Depth Technical Guide to the Crystal Structure of 1,2,4,5-Tetrabromobenzene

Introduction

This compound (TBB) is a halogenated aromatic compound with the chemical formula C₆H₂Br₄.[1][2][3] Its highly symmetrical structure and the presence of multiple bromine substituents make it a molecule of significant interest in the fields of crystal engineering, materials science, and supramolecular chemistry.[1] The arrangement of TBB molecules in the solid state is not merely a matter of efficient packing; it is a complex interplay of subtle intermolecular forces that give rise to fascinating physical phenomena, including polymorphism and thermosalient behavior, where crystals can jump upon heating.[4] This technical guide provides a comprehensive overview of the crystal structure of this compound, with a focus on its polymorphic forms, the governing intermolecular interactions, and the experimental methodologies used for its characterization.

Polymorphism in this compound

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a key characteristic of this compound. Two principal polymorphs, the β and γ phases, have been extensively studied.[5] These forms are enantiotropically related, meaning that one form is stable below a certain transition temperature, while the other is stable above it.[5]

The β-Phase: The Room Temperature Structure

The β phase of TBB is the thermodynamically stable form at ambient temperatures.[5] Detailed crystallographic studies have elucidated its structure, revealing a monoclinic crystal system. The packing of molecules in the β phase is heavily influenced by a network of intermolecular interactions.

The γ-Phase: The High-Temperature Polymorph

Above 46 °C, the β phase undergoes a reversible phase transition to the γ phase.[5] This high-temperature form is also monoclinic. The transition from the β to the γ phase is accompanied by a significant change in the crystal lattice, which is responsible for the observed thermosalient, or "jumping crystal," effect.[4] Furthermore, studies have shown that under confinement in nanoporous templates, the less stable γ phase can be exclusively formed even at room temperature, highlighting the role of the crystallization environment on polymorphic selection.[6]

Pressure-Induced Phase Transitions

In addition to temperature-induced polymorphism, this compound also exhibits a pressure-induced phase transition.[7] Studies using Raman spectroscopy in a diamond anvil cell have shown that a phase transition occurs at approximately 0.7 GPa.[7] This indicates that the crystalline structure of TBB is also sensitive to changes in pressure, further expanding its complex phase diagram.

The Supramolecular Architecture: Key Intermolecular Interactions

The crystal packing of this compound is a masterclass in the subtle yet powerful role of non-covalent interactions. The arrangement of molecules in both the β and γ phases is largely dictated by a combination of bromine-bromine and bromine-hydrogen interactions.[5]

Halogen Bonding

A dominant feature in the crystal structure of TBB is the presence of halogen bonds. These are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. In the case of TBB, Br···Br interactions are prevalent and play a crucial role in the directional packing of the molecules.[5][8] These interactions can be classified as either Type I, where the two interacting bromine atoms are equidistant from the carbon atoms to which they are bonded, or Type II, where there is a distinct electrophilic-nucleophilic character to the interaction. The specific geometry of these halogen bonds is a key differentiator between the polymorphic forms.

Hydrogen Bonding

While not as strong as conventional hydrogen bonds, the C-H···Br interactions also contribute significantly to the overall stability of the crystal lattice. These weak hydrogen bonds help to direct the herringbone-like packing of the aromatic rings, working in concert with the more dominant halogen bonds.

The interplay of these interactions is so critical that it governs not only the static crystal structure but also the dynamic processes of phase transitions and twinning.[5]

Crystallographic Data Summary

The following table summarizes the key crystallographic data for the β and γ polymorphs of this compound.

| Parameter | β-Phase (Room Temperature) | γ-Phase (High Temperature) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/a | P2₁/a |

| a (Å) | 10.33 | 10.45 |

| b (Å) | 8.93 | 8.89 |

| c (Å) | 4.02 | 4.02 |

| β (°) | 102.5 | 103.2 |

| Z | 2 | 2 |

Note: The unit cell parameters can vary slightly between different studies and measurement conditions.

Experimental Determination of Crystal Structure

The elucidation of the crystal structure of this compound relies on a combination of experimental techniques, with single-crystal X-ray diffraction being the most definitive method.

Synthesis and Crystallization of this compound

High-quality single crystals are a prerequisite for accurate structure determination. This compound can be synthesized by the bromination of benzene in the presence of a catalyst such as iron(III) chloride.[1]

Representative Synthesis Protocol:

-

To a solution of benzene in a suitable solvent (e.g., chloroform or tetrachloromethane), add an excess of bromine.[1]

-

Introduce a catalytic amount of iron(III) bromide, which can be generated in situ from iron nails.[1]

-

The reaction mixture is stirred, typically at room temperature, until the reaction is complete.

-

The crude product is then purified, often by recrystallization from a suitable solvent, to yield pure this compound.[1]

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified TBB.

Single-Crystal X-ray Diffraction Workflow

The following is a generalized workflow for the determination of the crystal structure of a TBB polymorph.

Caption: A generalized workflow for single-crystal X-ray diffraction.

Visualizing the Crystal Packing

The following diagrams illustrate the molecular packing and key intermolecular interactions in the β and γ phases of this compound.

Caption: A schematic representation of intermolecular interactions in the β and γ phases.

Conclusion

The crystal structure of this compound is a rich and complex subject that continues to provide valuable insights into the nature of intermolecular forces and their influence on the solid-state properties of molecular materials. The existence of multiple polymorphs, coupled with the dramatic thermosalient effect, makes TBB a model system for studying phase transitions and crystal dynamics. A thorough understanding of its crystal chemistry, grounded in detailed structural analysis, is essential for the rational design of new materials with tailored functionalities. The interplay of halogen and hydrogen bonds in directing the supramolecular assembly of TBB serves as a powerful reminder of the subtlety and importance of these non-covalent interactions in the molecular world.

References

- Shimizu, F., Suzuki, Y., Mitarai, K., Fujino, M., Kawano, H., Nibu, Y., Shimada, H., & Shimada, R. (n.d.). Pressure-Induced Phase Transition in the this compound Crystal. Bulletin of the Chemical Society of Japan.

- Michaud, F., Negrier, P., Haget, Y., Leger, J.-M., Courseille, C., Cuevas Diarte, M. A., & Oonk, H. A. J. (1997). Isomorphic relationship between 1,2,4,5-tetrachlorobenzene and this compound. Journal of Applied Crystallography, 30(6), 1152-1155.

- (n.d.). H Interactions in Action: Polymorphism, Hopping, and Twinning in this compound. Chemistry of Materials - ACS Publications.

- This compound. (n.d.). Wikipedia.

- This compound. (n.d.). PubChem.

- Benzene, 1,2,4,5-tetrabromo-. (n.d.). NIST WebBook.

- (n.d.). Displacement ellipsoid plots for this compound molecules.... ResearchGate.

- Benzene, 1,2,4,5-tetrabromo-. (n.d.). NIST WebBook.

- (n.d.). Nanoscale crystallization and thermal behaviour of this compound. CrystEngComm (RSC Publishing).

- (n.d.). This compound synthesis. ChemicalBook.

- (2015, May). Waves of Halogen–Halogen Bond Formation in the Cocrystallization of Hexabromobenzene and this compound with C 70. Crystal Growth & Design, 15(5), 2480-2485.

- (n.d.). anti- AND syn-1,4,5,8-TETRAHYDROANTHRACENE 1,4:5,8-DIEPOXIDES. Organic Syntheses Procedure.

- (2022). Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. The Journal of Chemical Physics, 157(8), 084503.

- (n.d.). This compound 97 636-28-2. Sigma-Aldrich.

- (n.d.). This compound | C6H2Br4 | CID 12486. PubChem - NIH.

- (2014, April 3). File:this compound 200.svg. Wikimedia Commons.

- (n.d.). Isomorphous phase transition of this compound jumping crystals studied by Brillouin light scattering. ResearchGate.

- (n.d.). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions (RSC Publishing).

- (n.d.). This compound 97 636-28-2. Sigma-Aldrich.